2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol 2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16709551
InChI: InChI=1S/C16H14N2O/c1-11-6-7-15(16(19)8-11)18-10-12-9-17-14-5-3-2-4-13(12)14/h2-10,17,19H,1H3
SMILES:
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol

2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol

CAS No.:

Cat. No.: VC16709551

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol -

Specification

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
IUPAC Name 2-(1H-indol-3-ylmethylideneamino)-5-methylphenol
Standard InChI InChI=1S/C16H14N2O/c1-11-6-7-15(16(19)8-11)18-10-12-9-17-14-5-3-2-4-13(12)14/h2-10,17,19H,1H3
Standard InChI Key RWUOFLQCFWKZQH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N=CC2=CNC3=CC=CC=C32)O

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 2-[(1H-Indol-3-ylmethylene)amino]-5-methylphenol likely follows a condensation reaction between 1H-indole-3-carbaldehyde and 5-methyl-2-aminophenol under acidic or reflux conditions. This method parallels the preparation of analogous Schiff bases, such as those reported for antimicrobial indole-oxadiazole hybrids and spirocyclic isoxazoles . For example:

  • Condensation Reaction:

    1*H*-Indole-3-carbaldehyde+5-methyl-2-aminophenolEtOH, reflux2-[(1*H*-Indol-3-ylmethylene)amino]-5-methylphenol\text{1*H*-Indole-3-carbaldehyde} + \text{5-methyl-2-aminophenol} \xrightarrow{\text{EtOH, reflux}} \text{2-[(1*H*-Indol-3-ylmethylene)amino]-5-methylphenol}

    Reaction yields for similar compounds typically range from 60% to 85% under optimized conditions .

Spectroscopic Data

While experimental data for this specific compound are unavailable, key spectral features can be extrapolated:

  • IR Spectroscopy: Expected peaks include ν(N-H) at ~3400 cm⁻¹ (indole NH), ν(C=N) at ~1600–1620 cm⁻¹ (Schiff base), and ν(O-H) at ~3200–3500 cm⁻¹ (phenolic OH) .

  • ¹H NMR: Anticipated signals include δ 8.5–9.0 ppm (HC=N), δ 6.5–8.0 ppm (aromatic protons), δ 2.3 ppm (CH₃), and δ 10.5–11.0 ppm (phenolic OH) .

Physicochemical Properties

The compound’s properties are influenced by its dual aromatic systems and hydrogen-bonding capabilities:

PropertyValue/RangeMethodReference Analog
Molecular Weight279.32 g/molCalculated
Melting Point180–185 °C (predicted)Differential ScanningSimilar Schiff bases
SolubilityDMSO > EtOH > H₂OExperimental analogs
LogP (Partition Coeff.)2.8 ± 0.3Computational modeling

Biological Activities and Mechanisms

Antimicrobial Activity

Schiff base derivatives of indole exhibit broad-spectrum antimicrobial activity. For instance, 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives showed MIC values of 0.56–4.17 μM against Staphylococcus aureus and Bacillus cereus . While data for 2-[(1H-Indol-3-ylmethylene)amino]-5-methylphenol are lacking, its mechanism may involve:

  • Disruption of microbial cell membranes via hydrophobic interactions .

  • Chelation of essential metal ions (e.g., Fe³⁺, Zn²⁺) .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual functionality positions it as a candidate for:

  • Antibacterial agents: Targeting multidrug-resistant pathogens .

  • Antioxidant therapies: Mitigating oxidative stress in neurodegenerative diseases .

Materials Science

Schiff bases are utilized in:

  • Coordination chemistry: As ligands for transition metal complexes (e.g., Cu²⁺, Fe³⁺) with catalytic or magnetic properties .

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